Ethyl 3-[(azidoacetyl)amino]benzoate
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Overview
Description
Ethyl 3-[(azidoacetyl)amino]benzoate is a chemical compound with the molecular formula C11H12N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(azidoacetyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The azido group is then introduced through a reaction with azidoacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(azidoacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Ethyl 3-[(azidoacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-[(azidoacetyl)amino]benzoate involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(azidoacetyl)amino]benzoate
- Ethyl 3-aminobenzoate
- Ethyl 4-aminobenzoate
Uniqueness
Ethyl 3-[(azidoacetyl)amino]benzoate is unique due to the presence of the azido group at the 3-position of the benzoate ring, which imparts distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
1160748-34-4 |
---|---|
Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
ethyl 3-[(2-azidoacetyl)amino]benzoate |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-11(17)8-4-3-5-9(6-8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16) |
InChI Key |
OTJCBEBNPRIZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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